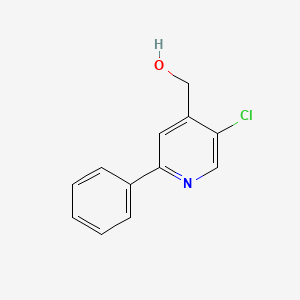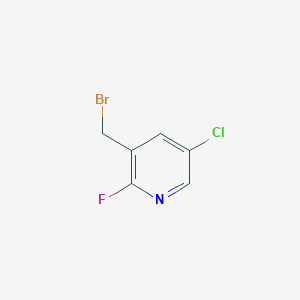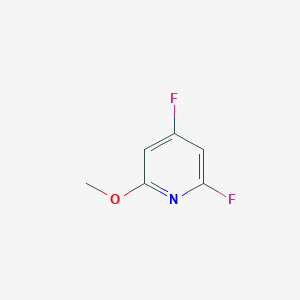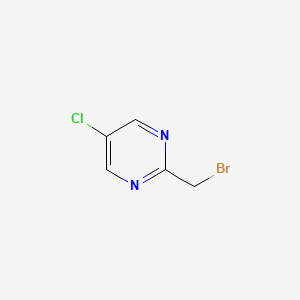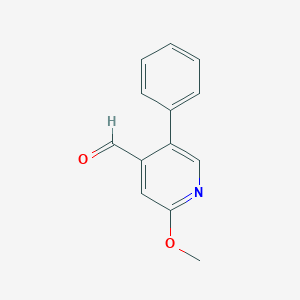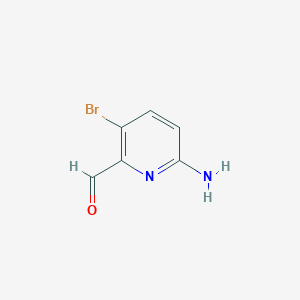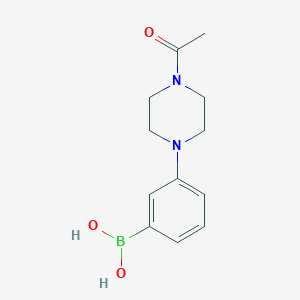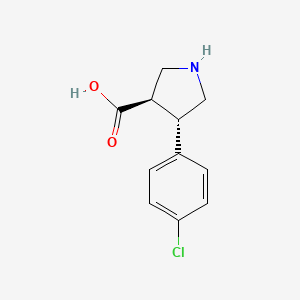
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
説明
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, also known as CPPC, is a chemical compound that belongs to the pyrrolidine family. CPPC has gained considerable attention in scientific research due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in learning and memory processes, and its dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several limitations for lab experiments. It is highly unstable and can degrade rapidly, making it difficult to work with. It is also difficult to administer in vivo, as it is poorly soluble in water.
将来の方向性
There are several future directions for the research on Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential to treat neurodegenerative diseases. Further studies are needed to determine the efficacy of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid in animal models of these diseases. Another area of interest is the development of more stable and soluble analogs of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, which could be used as drugs. Finally, the role of the NMDA receptor in various neurological disorders needs to be further elucidated, and Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid could be a valuable tool for this research.
Conclusion
In conclusion, Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained considerable attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method involves the reaction between 4-chlorobenzaldehyde and proline. Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action is believed to involve the NMDA receptor, and it has several biochemical and physiological effects. Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学的研究の応用
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQYJHCQPXLOP-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



